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Compound of Interest

Compound Name: 2-(Allylthio)-2-thiazoline

Cat. No.: B1606775

Introduction

2-(Allylthio)-2-thiazoline is a heterocyclic compound of interest in various fields of chemical
research, including organic synthesis and materials science. Its unique structure, featuring a
thiazoline ring and an allyl thioether moiety, imparts specific chemical properties that are crucial
for its potential applications. A thorough understanding of its molecular structure is paramount
for its effective utilization and further development. This technical guide provides an in-depth
analysis of the spectroscopic data for 2-(Allylthio)-2-thiazoline, including Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This document is intended for researchers, scientists, and professionals in drug development
who require a comprehensive understanding of the characterization of this molecule. The
methodologies and interpretations presented herein are grounded in established spectroscopic
principles and are designed to serve as a practical reference.

The molecular structure of 2-(Allylthio)-2-thiazoline is presented below:
Caption: Molecular Structure of 2-(Allylthio)-2-thiazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. For 2-(Allylthio)-2-thiazoline, both *H and 3C
NMR are essential for structural confirmation.
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'H NMR Spectroscopy

Theoretical Principles: Proton NMR (*H NMR) provides information on the number of different
types of protons, their chemical environment, and their proximity to other protons in the
molecule. The chemical shift (d) is influenced by the electron density around the proton, with
electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating
groups causing an upfield shift (lower ppm). Spin-spin coupling between adjacent, non-
equivalent protons results in the splitting of signals into multiplets, with the multiplicity described
by the n+1 rule.

Experimental Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of purified 2-(Allylthio)-2-thiazoline in
0.6-0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a standard 5 mm NMR tube.
The choice of solvent is critical to avoid overlapping signals with the analyte.[1]

e |nstrument Parameters:

o Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better
signal dispersion.[2]

o Reference: Tetramethylsilane (TMS) is used as an internal standard and is set to 0.00
ppm.

o Pulse Program: A standard single-pulse experiment is typically sufficient.

o Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-
noise ratio.

Predicted *H NMR Data:
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Predicted Coupling
Protons Chemical Shift  Multiplicity Constant (J, Integration
(3, ppm) Hz)
H-4 (Thiazoline) 3.20-3.40 Triplet (1) 7-8 2H
H-5 (Thiazoline) 4.05 - 4.25 Triplet (t) 7-8 2H
S-CH2-CH=CH2  3.60 - 3.80 Doublet (d) 7-8 2H
S-CH2-CH=CH2 5.80 - 6.00 Ddt 10, 17, 7-8 1H
S-CH2-CH=CH: 5.10-5.30 Multiplet (m) - 2H

Interpretation:

e Thiazoline Ring Protons: The two methylene groups of the thiazoline ring (H-4 and H-5) are
expected to appear as triplets due to coupling with each other. The protons at H-5, being
adjacent to the nitrogen atom, are expected to be more deshielded and thus appear further
downfield than the H-4 protons adjacent to the sulfur atom.

 Allyl Group Protons:

o The methylene protons attached to the sulfur (S-CHz-) are deshielded by the adjacent
sulfur atom and the double bond, and are expected to appear as a doublet due to coupling
with the vinylic proton.

o The vinylic proton (-CH=) will be the most downfield of the allyl group due to its position in
the double bond. It will appear as a complex multiplet (doublet of doublet of triplets, ddt)
due to coupling with the adjacent methylene protons and the two terminal vinylic protons.

o The terminal vinylic protons (=CHz) will appear in the range of 5.10-5.30 ppm and will
show both geminal and vicinal coupling, resulting in a multiplet.

3C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR provides information about the different carbon
environments in a molecule. The chemical shift is influenced by the hybridization and the
electronic environment of the carbon atom.
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Experimental Protocol:
e Sample Preparation: The same sample prepared for *H NMR can be used.
¢ Instrument Parameters:

o Spectrometer: A spectrometer with a carbon probe, typically operating at a frequency of
100 MHz for a 400 MHz *H instrument.

o Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to
single lines for each unique carbon.

o Acquisition Parameters: A larger number of scans is typically required for 23C NMR due to
the low natural abundance of the 13C isotope.

Predicted 3C NMR Data:

Carbon Predicted Chemical Shift (6, ppm)
C-2 (Thiazoline, C=N) 165 - 175

C-4 (Thiazoline, CH2) 30 -40

C-5 (Thiazoline, CH2) 60 - 70

S-CH2-CH=CH2 35-45

S-CH2-CH=CH: 130 - 135

S-CH2-CH=CH2 115-120

Interpretation:

e C-2 (Imine Carbon): The imine carbon of the thiazoline ring is expected to be the most
deshielded carbon, appearing significantly downfield.

e Thiazoline Ring Carbons: The C-5 carbon, being attached to nitrogen, will be more
deshielded than the C-4 carbon attached to sulfur.
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 Allyl Group Carbons: The two sp? hybridized carbons of the double bond will appear in the

typical alkene region (115-135 ppm). The sp3 hybridized carbon attached to the sulfur will

appear further upfield.
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Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a

molecule, which corresponds to vibrations of its chemical bonds. Specific functional groups

have characteristic absorption frequencies.

Experimental Protocol:

o Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates

(e.g., NaCl or KBr) or as a thin film on a single salt plate.
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e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

» Data Acquisition: A background spectrum of the clean salt plates is first recorded, followed by
the spectrum of the sample. The background is then automatically subtracted.

Predicted IR Absorption Bands:

Wavenumber (cm~12) Vibration Type Functional Group

3100 - 3000 C-H stretch =C-H (vinylic)

2950 - 2850 C-H stretch C-H (aliphatic)

1640 - 1620 C=N stretch Imine

1650 - 1630 C=C stretch Alkene

1450 - 1400 C-H bend CH2

750 - 650 C-S stretch Thioether
Interpretation:

The most characteristic peak is expected to be the C=N stretch of the imine in the thiazoline
ring, appearing in the 1640-1620 cm~1 region.[3][4][5]

o The C=C stretch of the allyl group will likely appear in a similar region, potentially overlapping
with the C=N stretch.

e The presence of both sp2 and sp® C-H stretches above and below 3000 cm~1, respectively,
will confirm the presence of both alkene and alkane-like protons.

e A C-S stretching band is expected in the fingerprint region, though it may be weak and
difficult to assign definitively.[6]

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio
(m/z) of a molecule and its fragments. Electron lonization (El) is a common technique that
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involves bombarding the molecule with high-energy electrons, causing ionization and
fragmentation. The fragmentation pattern can provide valuable structural information.

Experimental Protocol:

o Sample Introduction: The sample can be introduced via direct infusion or, more commonly,
through a gas chromatograph (GC-MS) for separation and purification before entering the
mass spectrometer.

« lonization: Electron lonization (El) at 70 eV is a standard method.
¢ Analysis: The ions are separated by their m/z ratio in a mass analyzer (e.g., a quadrupole).
Predicted Mass Spectrometry Data:

e Molecular lon (M*): The molecular ion peak is expected at m/z = 159, corresponding to the
molecular weight of CeHoNS2. An M+2 peak of approximately 8% relative abundance is also
expected due to the natural abundance of the 34S isotope.

e Major Fragmentation Pathways:

o Loss of the allyl group: Cleavage of the S-CH2z bond would result in a fragment at m/z =
118. The allyl radical (m/z = 41) would also be formed.

o Cleavage of the thiazoline ring: Fragmentation of the thiazoline ring can lead to various
smaller fragments.

o Rearrangement reactions: Thioethers are known to undergo skeletal rearrangements
under EIl conditions.[7]

[CeHoNS2]*"
m/z = 159

- C3Hs

[C3HaNS2]*
m/z =118

leavage Rearrangement
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Click to download full resolution via product page
Caption: Predicted major fragmentation pathways for 2-(Allylthio)-2-thiazoline.
Interpretation:

The mass spectrum is expected to show a clear molecular ion peak at m/z 159. The most
prominent fragment is likely to be from the loss of the allyl group, as the C-S bond is relatively
weak. The presence of a peak at m/z 41 corresponding to the allyl cation would further support
this. The fragmentation pattern of the thiazoline ring itself can be complex, but analysis of the
major fragments can provide definitive structural confirmation.[8][9]

Conclusion

The spectroscopic characterization of 2-(Allylthio)-2-thiazoline relies on a combination of
NMR, IR, and MS techniques. While a complete, published dataset is not readily available, the
predicted data based on fundamental principles and comparison with related structures
provides a robust framework for its identification and structural elucidation. *H and 3C NMR will
definitively establish the carbon-hydrogen framework, IR spectroscopy will confirm the
presence of key functional groups, particularly the imine and alkene moieties, and mass
spectrometry will determine the molecular weight and provide insight into the molecule's
fragmentation patterns. The experimental protocols outlined in this guide provide a
standardized approach for obtaining high-quality data for this and similar molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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